

# (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate

## CAS 228244-04-0 properties

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### Compound of Interest

Compound Name: *tert-Butyl 2-cyanopyrrolidine-1-carboxylate*

Cat. No.: B114680

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An In-depth Technical Guide to (S)-**tert-Butyl 2-cyanopyrrolidine-1-carboxylate**

CAS Number: 228244-04-0

This document provides a comprehensive technical overview of (S)-**tert-Butyl 2-cyanopyrrolidine-1-carboxylate**, a chiral heterocyclic building block crucial in pharmaceutical synthesis. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications.

## Core Properties and Specifications

(S)-**tert-Butyl 2-cyanopyrrolidine-1-carboxylate** is a synthetic organic compound valued for its role as a chiral precursor in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs). At room temperature, it can present as a white to off-white crystalline solid or a colorless to pale yellow liquid.

## Physicochemical Data

The key physical and chemical properties of the compound are summarized in the table below.

Property	Value	Reference(s)
CAS Number	228244-04-0	
Molecular Formula	C <sub>10</sub> H <sub>16</sub> N <sub>2</sub> O <sub>2</sub>	
Molecular Weight	196.25 g/mol	
IUPAC Name	tert-butyl (2S)-2-cyanopyrrolidine-1-carboxylate	
Appearance	White to Yellow Crystal/Lump; Colorless to pale yellow liquid	
Melting Point	33 - 35 °C	
Boiling Point	307.9 ± 35.0 °C at 760 mmHg; 165 °C at 23 mmHg	
Density	1.1 ± 0.1 g/cm <sup>3</sup>	
Solubility	Slightly soluble in water; Soluble in organic solvents (e.g., methanol, ethanol)	
Purity	Typically ≥98%	
Storage	2-8°C, Refrigerator, Keep in dark place, Inert atmosphere	

## Spectroscopic and Analytical Data

Detailed analytical data is crucial for structure confirmation and quality control. While raw spectra are proprietary to suppliers, the availability of various spectroscopic data is confirmed.

Data Type	Availability
NMR ( $^1\text{H}$ , $^{13}\text{C}$ )	Available from commercial suppliers
HPLC / UPLC	Available from commercial suppliers
LC-MS	Available from commercial suppliers
IR	Data may be available upon request

## Safety Information

This compound is classified with GHS07 pictograms and requires careful handling.

Hazard Information	Details
Signal Word	Warning
Hazard Statements	H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation)
Precautionary Statements	P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

## Synthesis and Experimental Protocols

(S)-**tert-Butyl 2-cyanopyrrolidine-1-carboxylate** is produced through multi-step organic synthesis, starting from optically pure precursors to maintain its critical chirality. The following represents a plausible, conceptual synthetic workflow.

### Conceptual Synthetic Pathway

The synthesis logically proceeds from a protected (S)-proline derivative. The key transformation involves the introduction of a cyano group at the C2 position of the pyrrolidine ring.



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Caption: Plausible synthetic route for the target compound.

## Methodology: General Protocol

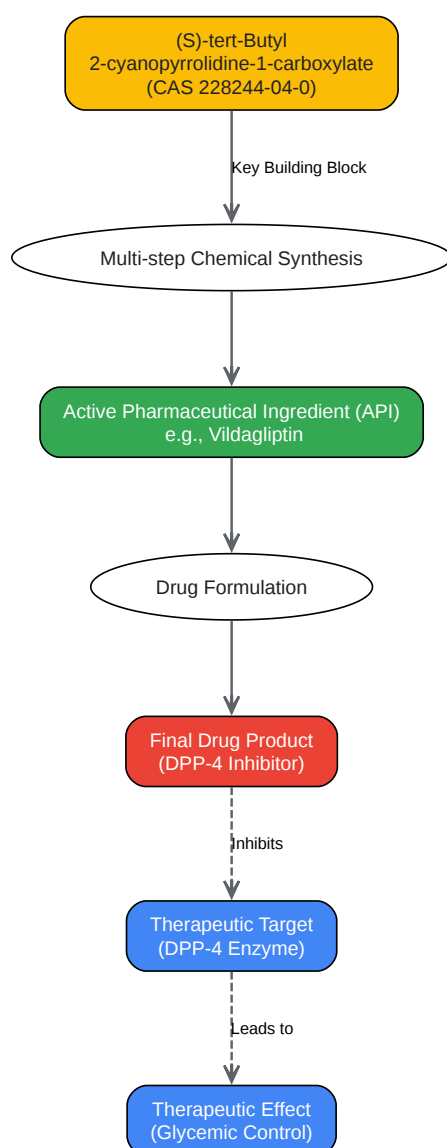
- **Oxidation:** The starting material, (S)-N-Boc-Prolinol, is oxidized to the corresponding aldehyde, (S)-N-Boc-Prolinal. This can be achieved using standard oxidation reagents like Swern or Dess-Martin periodinane in an appropriate solvent such as dichloromethane (DCM) under anhydrous conditions.
- **Cyanation:** The aldehyde is then converted to a cyanohydrin. This is typically done by reacting it with a cyanide source, such as trimethylsilyl cyanide (TMSCN), often with a catalytic amount of a Lewis acid or base.
- **Dehydration:** The final step involves the dehydration of the intermediate cyanohydrin to form the nitrile. Reagents like thionyl chloride (SOCl<sub>2</sub>) in pyridine or Burgess reagent can be employed to eliminate the hydroxyl group and form the carbon-nitrogen triple bond.
- **Purification:** The final product is purified using techniques such as column chromatography on silica gel followed by crystallization or distillation under reduced pressure to yield the high-purity compound.

## Applications in Drug Development

The primary application of (S)-**tert-Butyl 2-cyanopyrrolidine-1-carboxylate** is as a key intermediate in the synthesis of APIs. Its chiral nature makes it an essential building block for creating enantiomerically pure drugs.

## Role as a Key Pharmaceutical Intermediate

This compound serves as a precursor for various pharmaceutical agents. Its pyrrolidine ring and cyano group are versatile functional handles for further chemical modifications. A prominent example of its application is in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes.



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Caption: Workflow from intermediate to therapeutic action.

The pyrrolidine nitrile moiety is a common pharmacophore in DPP-4 inhibitors. The synthesis involves the reaction of (S)-**tert-Butyl 2-cyanopyrrolidine-1-carboxylate** (after deprotection of the Boc group) with other chemical fragments to assemble the final drug molecule. This highlights the compound's critical role in providing the necessary stereochemistry and core structure for the biological activity of the resulting API. While this specific compound is a building block, derivatives of pyrrolidines are known to possess a wide range of biological activities, including anticancer and antimicrobial properties.

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